molecular formula C11H22N2O3 B582562 Tert-butyl 5-(hydroxymethyl)-1,4-diazepane-1-carboxylate CAS No. 1369494-20-1

Tert-butyl 5-(hydroxymethyl)-1,4-diazepane-1-carboxylate

Cat. No.: B582562
CAS No.: 1369494-20-1
M. Wt: 230.308
InChI Key: LBFVJWLSDNHZJF-UHFFFAOYSA-N
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Description

Tert-butyl 5-(hydroxymethyl)-1,4-diazepane-1-carboxylate is a chemical intermediate belonging to the diazepane family, which are valued in medicinal and organic chemistry for constructing complex molecules . The tert-butoxycarbonyl (Boc) group serves as a crucial protecting group for amines, allowing for selective reactions elsewhere in the molecule during multi-step synthesis . The hydroxymethyl substituent on the diazepane ring provides a versatile handle for further functionalization, enabling conjugation, linkage to other scaffolds, or modification of the compound's physicochemical properties. As a key synthon, this reagent is primarily used in the research and development of novel pharmaceutical compounds, particularly in exploring new bioactive molecules or candidates with potential therapeutic applications . This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic uses, or for personal use. Researchers should consult safety data sheets (SDS) prior to use and handle the compound in a appropriately controlled environment.

Properties

IUPAC Name

tert-butyl 5-(hydroxymethyl)-1,4-diazepane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O3/c1-11(2,3)16-10(15)13-6-4-9(8-14)12-5-7-13/h9,12,14H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBFVJWLSDNHZJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(NCC1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1369494-20-1
Record name tert-butyl 5-(hydroxymethyl)-1,4-diazepane-1-carboxylate
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Preparation Methods

Boc Protection Strategies

The tert-butoxycarbonyl (Boc) group is critical for protecting the amine functionality during synthesis. A widely adopted method involves reacting 1,4-diazepane with di-tert-butyl dicarbonate (Boc₂O) under basic conditions. For example, in a protocol adapted from the Royal Society of Chemistry, 3-bromopropylamine hydrobromide was treated with Boc₂O in methanol and triethylamine, yielding a Boc-protected intermediate . Key parameters include:

ParameterConditionYield
SolventMethanol85–90%
BaseTriethylamine
TemperatureRoom temperature (20–25°C)
Reaction Time16 hours

This method avoids side reactions such as over-alkylation and ensures high regioselectivity. Post-reaction purification via chromatography (ethyl acetate/hexane) is standard .

Diazepane Ring Formation via Cyclization

The seven-membered diazepane ring is typically synthesized through cyclization reactions. A study in Synthesis of Substituted 1,4-Diazepines demonstrated that ketimine intermediates react with aldehydes in the presence of Keggin-type heteropolyacids (HPAs) to form 1,4-diazepines . Adapting this for saturated diazepanes, a diamine precursor (e.g., 1,3-diaminopropane) reacts with a carbonyl compound (e.g., formaldehyde) under acidic conditions:

Diamine+FormaldehydeHPA, 80°C1,4-Diazepane\text{Diamine} + \text{Formaldehyde} \xrightarrow{\text{HPA, 80°C}} \text{1,4-Diazepane}

CatalystTemperatureYield
H₃PW₁₂O₄₀ (HPW)80°C92%
H₄SiW₁₂O₄₀ (HSiW)80°C88%

HPAs enhance reaction efficiency by stabilizing transition states, reducing side products .

Hydroxymethylation Techniques

Introducing the hydroxymethyl group at position 5 of the diazepane ring is achieved via reductive amination. Formaldehyde or paraformaldehyde serves as the carbonyl source, while sodium cyanoborohydride (NaBH₃CN) acts as the reducing agent:

Diazepane+HCHONaBH₃CN, MeOH5-(Hydroxymethyl)-1,4-diazepane\text{Diazepane} + \text{HCHO} \xrightarrow{\text{NaBH₃CN, MeOH}} \text{5-(Hydroxymethyl)-1,4-diazepane}

ConditionValue
SolventMethanol
Temperature0°C → Room temp
Reaction Time12–24 hours
Yield75–82%

This method minimizes over-reduction and ensures regioselectivity at position 5 .

Industrial-Scale Synthesis Approaches

Industrial production prioritizes scalability and cost-efficiency. Continuous flow microreactors are employed for Boc protection and cyclization steps, enhancing heat transfer and reaction control. For instance, a two-step flow process achieves 85% overall yield:

  • Boc Protection :

    • Residence Time: 10 minutes

    • Throughput: 5 L/h

  • Cyclization :

    • Catalyst: Heteropolyacid-immobilized silica

    • Temperature: 100°C

    • Pressure: 2 bar

This approach reduces waste and improves reproducibility compared to batch methods .

Analytical Characterization and Quality Control

Post-synthesis characterization ensures structural fidelity:

Nuclear Magnetic Resonance (NMR):

  • ¹H NMR (CDCl₃): δ 3.40 (t, J = 6.5 Hz, 2H, NCH₂), 1.44 (s, 9H, Boc) .

  • ¹³C NMR: 156.2 ppm (C=O), 79.5 ppm (C(CH₃)₃) .

High-Performance Liquid Chromatography (HPLC):

  • Column: C18 (4.6 × 150 mm)

  • Mobile Phase: Acetonitrile/water (70:30)

  • Retention Time: 6.8 minutes

Impurity profiling via LC-MS/MS detects residual formaldehyde (<0.1 ppm) .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxylic acid.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.

    Substitution: The diazepane ring can undergo substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides and acyl chlorides.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols and amines.

    Substitution: Various substituted diazepane derivatives.

Scientific Research Applications

Tert-butyl 5-(hydroxymethyl)-1,4-diazepane-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of tert-butyl 5-(hydroxymethyl)-1,4-diazepane-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Substituent Variations: Hydroxymethyl vs. Methyl

The presence of a hydroxymethyl group distinguishes the target compound from its methyl-substituted analogs. For example:

CAS No. Compound Name Substituent (Position) Molecular Formula Molecular Weight Key Properties/Applications Reference
1638743-92-6 Tert-butyl 5-(hydroxymethyl)-1,4-diazepane-1-carboxylate Hydroxymethyl (5) C₁₁H₂₂N₂O₃ 230.30 Enhanced hydrophilicity; synthetic intermediate
194032-42-3 Tert-butyl 5-methyl-1,4-diazepane-1-carboxylate Methyl (5) C₁₁H₂₂N₂O₂ 214.30 Higher lipophilicity; metabolic stability
935843-93-9 Tert-butyl 7-methyl-1,4-diazepane-1-carboxylate Methyl (7) C₁₁H₂₂N₂O₂ 214.30 Altered ring conformation; potential for varied reactivity

Key Findings :

  • The hydroxymethyl group increases polarity, making the target compound more water-soluble than methyl analogs, which may improve pharmacokinetics in drug design .
  • Methyl-substituted derivatives (e.g., CAS 194032-42-3) exhibit greater metabolic stability due to reduced susceptibility to oxidative degradation .
Positional Isomerism: 2- vs. 5-Hydroxymethyl

The hydroxymethyl group’s position significantly impacts molecular interactions:

CAS No. Compound Name Substituent (Position) Molecular Formula Molecular Weight Key Properties Reference
1381946-91-3 Tert-butyl 2-(hydroxymethyl)-1,4-diazepane-1-carboxylate Hydroxymethyl (2) C₁₁H₂₂N₂O₃ 230.30 Altered hydrogen-bonding capacity
1638743-92-6 This compound Hydroxymethyl (5) C₁₁H₂₂N₂O₃ 230.30 Optimized steric accessibility

Key Findings :

  • The 5-hydroxymethyl isomer (target compound) allows better steric accessibility for further functionalization compared to the 2-substituted isomer .
  • Positional differences influence hydrogen-bonding networks, affecting crystallization behavior and solid-state stability .
Stereochemical Variations: Enantiomeric Pairs

Chirality at the 5-position alters biological activity:

CAS No. Compound Name Configuration Molecular Formula Molecular Weight Applications Reference
1260619-37-1 (S)-tert-Butyl 5-methyl-1,4-diazepane-1-carboxylate S C₁₁H₂₂N₂O₂ 214.30 Chiral building block
1260619-38-2 (R)-tert-Butyl 5-methyl-1,4-diazepane-1-carboxylate R C₁₁H₂₂N₂O₂ 214.30 Enzyme inhibition studies

Key Findings :

  • Enantiomers may exhibit divergent binding affinities in chiral environments, such as enzyme active sites .
  • The (R)-enantiomer (CAS 1260619-38-2) has shown preliminary activity in lysyl oxidase (LOX) inhibition studies, highlighting the role of stereochemistry in drug discovery .
Complex Substituents: Sulfonyl and Heterocyclic Groups

Functionalization with bulkier groups expands utility:

CAS No. Compound Name Substituent Molecular Formula Molecular Weight Applications Reference
1042985-97-6 Tert-butyl 4-(3-bromoisoquinolin-1-yl)-1,4-diazepane-1-carboxylate 3-Bromoisoquinoline (4) C₁₉H₂₄BrN₃O₂ 418.32 Anticancer research
N/A () Tert-butyl 4-((5-(aminomethyl)thiophen-2-yl)sulfonyl)-1,4-diazepane-1-carboxylate Thiophene-sulfonyl (4) C₁₆H₂₆N₃O₄S₂ 396.48 LOX inhibitor lead

Key Findings :

  • Bromoisoquinoline derivatives (e.g., CAS 1042985-97-6) demonstrate enhanced cytotoxicity, likely due to intercalation with DNA .
  • Sulfonyl-thiophene analogs () exhibit nanomolar inhibition of LOX, a target in metastatic cancer .

Biological Activity

Tert-butyl 5-(hydroxymethyl)-1,4-diazepane-1-carboxylate is a compound of interest in medicinal chemistry due to its unique structural properties and potential biological activities. This compound features a diazepane ring, which is known for its ability to interact with various biological targets, making it a candidate for drug development.

Structural Characteristics

The molecular formula of this compound indicates a molecular weight of approximately 230.31 g/mol. The presence of the tert-butyl group enhances lipophilicity, while the hydroxymethyl group contributes to its reactivity and potential biological activity. The diazepane structure allows for diverse interactions with biological systems, which is critical for its pharmacological applications.

Biological Activity

Research has indicated that this compound may be involved in several biological pathways, particularly those related to cell proliferation and migration. Its derivatives have been studied for their roles as Rho-kinase inhibitors, which are significant in treating diseases such as cancer and cardiovascular disorders .

The compound's mechanism of action primarily involves its ability to bind to specific biological targets, influencing various signaling pathways. Interaction studies have shown that it can modulate the activities of enzymes and receptors involved in critical cellular processes.

Case Study 1: Rho-Kinase Inhibition

In a study focusing on the synthesis and evaluation of Rho-kinase inhibitors, this compound was identified as a key intermediate. The synthesized derivatives exhibited significant inhibitory activity against Rho-kinase, with implications for therapeutic applications in oncology .

Case Study 2: Pharmacokinetic Properties

Another investigation assessed the pharmacokinetic properties of compounds derived from this compound. The results indicated good oral bioavailability and moderate plasma protein binding rates, suggesting that these compounds could be viable candidates for further development in clinical settings .

Comparative Analysis with Related Compounds

To understand the biological activity better, a comparative analysis with structurally similar compounds is essential. The following table summarizes key features and activities:

Compound NameStructural FeaturesBiological Activity
Tert-butyl 3-(hydroxymethyl)-1,4-diazepane-1-carboxylateHydroxymethyl at position 3Moderate Rho-kinase inhibition
Tert-butyl 5-hydroxymethyl-1,4-diazepane-1-carboxylateHydroxymethyl at position 5Enhanced anti-cancer properties
(S)-Tert-butyl 3-methyl-1,4-diazepane-1-carboxylateStereochemistry at position 3Varying pharmacological effects

This comparison highlights how slight variations in structure can lead to significant differences in biological activity.

Q & A

Q. Basic

  • Spectroscopic methods :
    • ¹H/¹³C NMR : Assign peaks to confirm the Boc group (δ ~1.4 ppm for tert-butyl), hydroxymethyl (δ ~3.5-4.0 ppm), and diazepane ring protons .
    • HRMS : Validate molecular weight (C₁₁H₂₁N₂O₃, m/z 229.30) .
  • X-ray crystallography : For absolute configuration determination, use SHELX programs for data refinement. Crystallization in ethanol/dichloromethane mixtures is recommended .

What are the stability and storage guidelines for this compound?

Q. Basic

  • Storage : Keep at 2–8°C under inert gas (N₂/Ar) to prevent hydrolysis of the Boc group. Moisture and strong acids/bases degrade the compound .
  • Decomposition risks : Exposure to humidity leads to carbamate cleavage, forming 5-(hydroxymethyl)-1,4-diazepane. Monitor purity via HPLC (C18 column, acetonitrile/water gradient) .

How does this compound serve as a building block in drug discovery?

Q. Advanced

  • Role : The hydroxymethyl group enables functionalization (e.g., phosphorylation, glycosylation) for prodrug design or targeting moieties .
  • Case study : Similar Boc-protected diazepanes are intermediates in kinase inhibitors (e.g., PI3K/mTOR), where the hydroxymethyl group is modified to enhance solubility .
  • Methodology : Use cross-coupling reactions (e.g., Suzuki-Miyaura) to attach aryl/heteroaryl groups to the diazepane ring .

What analytical challenges arise in quantifying trace impurities?

Q. Advanced

  • Impurity profiling : Detect residual formaldehyde (from synthesis) via derivatization with 2,4-dinitrophenylhydrazine (DNPH) followed by LC-MS/MS .
  • Hygroscopicity : The hydroxymethyl group increases water absorption, complicating mass measurements. Use Karl Fischer titration for moisture analysis and store samples in desiccators .

How can computational methods optimize reaction conditions for functionalization?

Q. Advanced

  • DFT calculations : Predict regioselectivity of hydroxymethylation using Gaussian or ORCA software. Focus on transition-state energies to minimize side products (e.g., over-alkylation) .
  • Molecular docking : Simulate interactions with biological targets (e.g., GPCRs) to prioritize derivatives for synthesis. AutoDock Vina or Schrödinger Suite are commonly used .

How do researchers reconcile discrepancies in reported stability data?

Q. Advanced

  • Case study : Conflicting stability reports may stem from varying purity grades (≥95% vs. <90%). Conduct accelerated stability testing (40°C/75% RH for 4 weeks) per ICH guidelines .
  • Mitigation : Use deuterated solvents in NMR to detect hydrolyzed byproducts (e.g., free diazepane) and correlate with HPLC retention times .

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